molecular formula C7H6BrNO B097419 2-Bromo-1-(pyridin-2-yl)ethanone CAS No. 40086-66-6

2-Bromo-1-(pyridin-2-yl)ethanone

Cat. No.: B097419
CAS No.: 40086-66-6
M. Wt: 200.03 g/mol
InChI Key: DNPMOGQMEOPVNT-UHFFFAOYSA-N
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Description

2-Bromo-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C7H6BrNO. It is a brominated derivative of pyridine, characterized by the presence of a bromine atom attached to the ethanone group. This compound is often used as an intermediate in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(pyridin-2-yl)ethanone typically involves the bromination of 1-(pyridin-2-yl)ethanone. One common method includes the reaction of 1-(pyridin-2-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled reaction conditions ensures the consistent quality of the product. The bromination reaction is monitored closely to prevent over-bromination and to optimize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or methanol.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-1-(pyridin-3-yl)ethanone
  • 2-Bromo-1-(pyridin-4-yl)ethanone
  • 2-Bromo-1-(pyrazin-2-yl)ethanone

Comparison: 2-Bromo-1-(pyridin-2-yl)ethanone is unique due to the position of the bromine atom on the ethanone group, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 2-Bromo-1-(pyridin-3-yl)ethanone and 2-Bromo-1-(pyridin-4-yl)ethanone, the compound exhibits different chemical behavior and biological activity due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

2-bromo-1-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPMOGQMEOPVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193135
Record name 2-Bromoacetamidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40086-66-6
Record name 2-Bromoacetamidopyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoacetamidopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL round bottomed flask with a stirring bar and an argon inlet is added CHCl3 (200 mL), THF (100 mL), 2-acetyl pyridine (8.57 mL, 76.46 mmol), and pyridinium bromide perbromide (26.85 g, 84.11 mmol). This solution is stirred at ambient temperature for 24 hours. The reaction mixture is washed with aqueous HCl, H2O, brine and dried (MgSO4). The solvent is evaporated in vacuo to afford the title compound which was used immediately in the next step.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
8.57 mL
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
26.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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